molecular formula C22H33N3O5S B2853528 N'-cycloheptyl-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872724-48-6

N'-cycloheptyl-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2853528
CAS No.: 872724-48-6
M. Wt: 451.58
InChI Key: IBSWQGPNEKRCLB-UHFFFAOYSA-N
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Description

N'-cycloheptyl-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound characterized by its unique structure, which includes a cycloheptyl group, an oxazinan ring, and a sulfonyl group attached to a dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-cycloheptyl-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps. The process begins with the preparation of the oxazinan ring, followed by the introduction of the sulfonyl group and the cycloheptyl group. The final step involves the formation of the oxalamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N'-cycloheptyl-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

N'-cycloheptyl-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions, protein binding, and cellular processes. Its structural features make it a valuable tool for probing biological systems.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for various diseases. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N'-cycloheptyl-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
  • N1-cycloheptyl-N2-(3,3-diphenylpropyl)oxalamide
  • N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide

Uniqueness

N'-cycloheptyl-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-cycloheptyl-N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O5S/c1-16-10-11-17(2)19(14-16)31(28,29)25-12-7-13-30-20(25)15-23-21(26)22(27)24-18-8-5-3-4-6-9-18/h10-11,14,18,20H,3-9,12-13,15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSWQGPNEKRCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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